n-Cyclohexyl-n'-(4-iodophenyl)urea
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1-cyclohexyl-3-(4-iodophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTBUVAFYDVTFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of N Cyclohexyl N 4 Iodophenyl Urea
Established Synthetic Routes to N-Substituted Urea (B33335) Scaffolds
The formation of the urea functional group is a cornerstone of organic synthesis, with a variety of methods developed to create both symmetrical and unsymmetrical N-substituted ureas. These methods are broadly applicable to the synthesis of N-Cyclohexyl-N'-(4-iodophenyl)urea.
The most prevalent and straightforward method for synthesizing unsymmetrical N,N'-disubstituted ureas is the reaction between an isocyanate and an amine. wikipedia.orgmdpi.com This reaction is typically high-yielding and proceeds under mild conditions. The isocyanate, possessing an electrophilic carbon atom, readily reacts with the nucleophilic amine to form the urea linkage.
For a compound like this compound, this can be achieved through two equivalent pathways:
Reaction of cyclohexyl isocyanate with 4-iodoaniline (B139537).
Reaction of 4-iodophenyl isocyanate with cyclohexylamine.
The choice between these routes often depends on the commercial availability and stability of the starting materials. Isocyanates themselves are commonly synthesized from the corresponding primary amines using phosgene (B1210022) or safer phosgene equivalents like triphosgene (B27547) or carbonyldiimidazole (CDI). rsc.org For instance, the synthesis of 1-cyclohexyl-3-(p-tolyl)urea is achieved by reacting p-toluidine (B81030) with cyclohexyl isocyanate in dichloromethane, a method directly analogous to the synthesis of the target compound. researchgate.net
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
| Cyclohexyl Isocyanate | 4-Iodoaniline | Dichloromethane or THF | Room Temperature | This compound |
| 4-Iodophenyl Isocyanate | Cyclohexylamine | Dichloromethane or THF | Room Temperature | This compound |
This interactive data table showcases the primary isocyanate-amine condensation routes.
Concerns over the toxicity and handling of phosgene and isocyanates have spurred the development of "greener" synthetic alternatives. These methods often generate the isocyanate intermediate in situ, avoiding its isolation.
Key alternative strategies include:
Rearrangement Reactions: The Hofmann, Curtius, and Lossen rearrangements of primary amides, acyl azides, and hydroxamic acids, respectively, can produce isocyanate intermediates that are trapped by an amine to form ureas. rsc.org A direct synthesis of N-substituted ureas from primary amides using phenyliodine diacetate (PIDA) and an ammonia (B1221849) source leverages the Hofmann rearrangement. thieme-connect.com
Carbonylations: Palladium-catalyzed carbonylation of amines and aryl halides with carbon monoxide offers a direct route to ureas. nih.gov This approach is versatile and avoids the use of phosgene.
Use of Urea Surrogates: Reagents like S,S-dimethyl dithiocarbonate can act as phosgene substitutes for the carbonylation of amines. nih.gov
Reactions in Water: A simple and efficient method involves the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for organic solvents and catalysts. rsc.org
These modern approaches provide safer and more sustainable pathways to the N-substituted urea scaffold, aligning with the principles of green chemistry.
Specific Synthetic Pathways for this compound
While extensive literature exists on general urea synthesis, specific procedural details for this compound are often embedded within broader medicinal chemistry studies focused on its biological activity, such as its role as a potent inhibitor of soluble epoxide hydrolase (sEH). ebi.ac.uk The synthesis is typically accomplished via the classical isocyanate-amine condensation.
A representative procedure, based on analogous syntheses, involves the reaction of 4-iodoaniline with cyclohexyl isocyanate. researchgate.netprepchem.com
Synthetic Procedure Example: To a solution of 4-iodoaniline in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane, an equimolar amount of cyclohexyl isocyanate is added dropwise at room temperature. The reaction mixture is stirred for several hours. The progress is monitored by thin-layer chromatography. Upon completion, the solvent is often removed under reduced pressure, and the resulting solid product is purified, typically by recrystallization from a suitable solvent like ethanol (B145695) or by column chromatography, to yield pure this compound. researchgate.netprepchem.com
Rational Design and Synthesis of this compound Analogs
This compound serves as a lead compound, particularly as an inhibitor for soluble epoxide hydrolase (sEH). nih.govresearchgate.net The rational design of its analogs aims to improve potency, selectivity, solubility, and pharmacokinetic properties. nih.govmetabolomics.se
Structure-activity relationship (SAR) studies guide the modification of the parent molecule. nih.govresearchgate.net For urea-based sEH inhibitors, the urea moiety is a critical pharmacophore that mimics the transition state of epoxide hydrolysis and forms key hydrogen bonds with active site residues like Tyr381, Tyr465, and Asp333. ebi.ac.ukmetabolomics.se
Diversification strategies focus on three main regions of the molecule:
The Phenyl Group: The 4-iodo substituent can be replaced with other halogens or functional groups to modulate lipophilicity and electronic properties. Introducing polar groups can improve water solubility, a common issue with early urea-based sEH inhibitors. nih.govmetabolomics.se
The Cyclohexyl Group: This lipophilic group occupies a hydrophobic pocket in the enzyme's active site. nih.gov Analogs may replace the cyclohexyl ring with other aliphatic or aromatic moieties, such as adamantyl groups, to optimize binding affinity. nih.gov The introduction of polar functional groups at a sufficient distance from the urea core can enhance solubility without compromising inhibitory potency. nih.govmetabolomics.se
The Urea Linker: While the core urea structure is often conserved, it can be replaced by bioisosteres like amides or carbamates to probe their effect on activity and properties. metabolomics.se However, for sEH inhibition, the urea group generally provides superior potency compared to the corresponding amides. metabolomics.se
| Molecular Region | Modification Strategy | Desired Outcome |
| Phenyl Ring | Vary substituents (e.g., -Br, -Cl, -CF3, polar groups) | Modulate lipophilicity, improve solubility, enhance binding |
| Cyclohexyl Group | Replace with other lipophilic groups (e.g., adamantyl, piperidinyl) | Optimize hydrophobic interactions, improve pharmacokinetics |
| Urea Moiety | Bioisosteric replacement (e.g., amide, carbamate) | Probe structural requirements, alter H-bonding, modify stability |
This interactive data table outlines strategies for structural diversification.
A modern drug design strategy involves creating single molecules that can inhibit multiple targets, a concept known as polypharmacology. nih.gov This can lead to synergistic therapeutic effects, particularly in complex diseases like inflammatory pain. nih.gov Urea-based sEH inhibitors have been integrated into dual-targeting agents, most notably those that also inhibit fatty acid amide hydrolase (FAAH). nih.govacs.org
The design of these dual inhibitors involves combining the pharmacophoric elements of known inhibitors for each target. nih.govacs.org The urea scaffold is a common feature in inhibitors for both sEH and FAAH. acs.org Synthetic strategies involve creating hybrid molecules where, for example, a core urea structure is flanked by moieties optimized for binding to sEH on one side and FAAH on the other. researchgate.netresearchgate.net The synthesis of these more complex molecules still relies on fundamental urea-forming reactions, coupled with multi-step sequences to build the specific flanking chemical groups. researchgate.net
Advanced Structural Characterization and Ligand Target Interactions
Advanced Spectroscopic Characterization Methodologies
Spectroscopic methods are fundamental to confirming the identity and understanding the conformational behavior of n-Cyclohexyl-n'-(4-iodophenyl)urea.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure and conformational dynamics of molecules like this compound. While detailed conformational studies on this specific compound are not extensively published, the principles of NMR analysis allow for a thorough characterization. ¹H and ¹³C NMR spectra confirm the molecular backbone by identifying the chemical shifts and coupling constants of the protons and carbons in the cyclohexyl and iodophenyl rings, as well as the urea (B33335) moiety.
Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can provide information about through-space proximity of atoms. These experiments could reveal the preferred orientation of the cyclohexyl ring relative to the phenylurea core, shedding light on the molecule's conformational flexibility in solution. Such analyses are crucial for understanding how the molecule might adapt its shape upon entering a binding pocket. auremn.org.brnih.gov
High-Resolution Mass Spectrometry (HRMS) is employed to unequivocally confirm the elemental composition of this compound. This technique measures the mass-to-charge ratio of an ion with extremely high accuracy. For this compound (Chemical Formula: C₁₃H₁₇IN₂O), HRMS provides an exact mass measurement that can be compared to the theoretically calculated mass (344.0386 g/mol ). nih.govscholaris.cadiva-portal.org The close correlation between the measured and calculated mass validates the molecular formula and rules out other potential compositions, serving as a definitive confirmation of the compound's identity.
X-ray Crystallography of this compound Complexes
X-ray crystallography has been instrumental in visualizing the interaction of this compound with its biological target, human soluble epoxide hydrolase (sEH).
The co-crystal structure of human sEH in a complex with this compound (referred to as CIU in crystallographic literature) has been successfully determined. rcsb.orgebi.ac.uknih.gov This structure, deposited in the Protein Data Bank (PDB) under the accession code 1VJ5, was resolved to a high resolution of 2.35 Å. rcsb.orgnih.govrcsb.org This level of detail provides an unambiguous view of the inhibitor's orientation and binding mode within the enzyme's catalytic pocket. scispace.com
Table 1: Crystallographic Data for sEH-n-Cyclohexyl-n'-(4-iodophenyl)urea Complex (PDB ID: 1VJ5)
| Parameter | Value | Source(s) |
| PDB Accession Code | 1VJ5 | rcsb.orgrcsb.org |
| Resolution (Å) | 2.35 | rcsb.orgnih.gov |
| R-Value Work | 0.217 | rcsb.org |
| R-Value Free | 0.266 | rcsb.org |
| Method | X-RAY DIFFRACTION | rcsb.org |
The 1VJ5 crystal structure reveals the precise molecular interactions that anchor this compound within the sEH active site. rcsb.orgscispace.com The binding is characterized by a combination of critical hydrogen bonds and extensive hydrophobic interactions.
The central urea moiety of the inhibitor is key to its high affinity. The carbonyl oxygen of the urea acts as a hydrogen bond acceptor, forming two crucial hydrogen bonds with the hydroxyl groups of two tyrosine residues: Tyr-381 and Tyr-465. rcsb.orgnih.govscispace.comebi.ac.uk These interactions are fundamental to the inhibitor's mechanism. Additionally, one of the urea N-H groups donates a hydrogen bond to the catalytic nucleophile, Asp-333. researchgate.net
The inhibitor's lipophilic groups are buried in hydrophobic pockets of the active site. The N-cyclohexyl group engages in van der Waals contacts with residues such as Trp-334, Met-337, and Leu-498. scispace.com Simultaneously, the 4-iodophenyl ring is stabilized by hydrophobic interactions with Phe-265, Tyr-381, Leu-406, Val-497, and Trp-524. scispace.com The electron-rich iodine atom provides a clear marker for the orientation of the phenyl ring within this pocket. scispace.com
Table 2: Key Binding Interactions of this compound in the Human sEH Active Site (PDB: 1VJ5)
| Inhibitor Moiety | sEH Residue | Interaction Type | Source(s) |
| Urea Carbonyl (O) | Tyr-381 | Hydrogen Bond | rcsb.orgscispace.comebi.ac.uk |
| Urea Carbonyl (O) | Tyr-465 | Hydrogen Bond | rcsb.orgscispace.comebi.ac.uk |
| Urea N-H | Asp-333 | Hydrogen Bond | researchgate.net |
| N-Cyclohexyl | Trp-334 | Hydrophobic (van der Waals) | scispace.com |
| N-Cyclohexyl | Met-337 | Hydrophobic (van der Waals) | scispace.com |
| N-Cyclohexyl | Leu-498 | Hydrophobic (van der Waals) | scispace.com |
| 4-Iodophenyl | Phe-265 | Hydrophobic (van der Waals) | scispace.com |
| 4-Iodophenyl | Leu-406 | Hydrophobic (van der Waals) | scispace.com |
| 4-Iodophenyl | Val-497 | Hydrophobic (van der Waals) | scispace.com |
| 4-Iodophenyl | Trp-524 | Hydrophobic (van der Waals) | scispace.com |
The binding mode of this compound provides significant insight into both the catalytic mechanism of sEH and the process of its inhibition. The sEH enzyme hydrolyzes epoxides through a two-step mechanism that begins with a nucleophilic attack on an epoxide carbon by the carboxylate side chain of Asp-333. nih.govacs.org This attack forms a covalent alkyl-enzyme intermediate. rcsb.orgnih.gov This step is facilitated by general acid catalysis, where one or more residues donate a proton to the epoxide oxygen to make the ring more susceptible to opening.
The inhibitor's structure and binding interactions suggest it functions as a transition-state analog. researchgate.netacs.org The hydrogen bonds between the inhibitor's urea carbonyl and the hydroxyl groups of Tyr-381 and Tyr-465 strongly support the hypothesis that these two tyrosine residues act as the general acid catalysts, or proton donors, in the first step of the hydrolytic reaction. rcsb.orgnih.govebi.ac.ukacs.org The inhibitor effectively mimics the charge distribution of the transition state, locking these key tyrosine residues and the catalytic nucleophile Asp-333 into a stable complex, thereby preventing them from participating in the hydrolysis of the natural substrate. researchgate.net
Computational Modeling and Chemoinformatics
Computational modeling and chemoinformatics have become indispensable tools for elucidating the structural and electronic basis of ligand-enzyme interactions. For this compound, these methods have provided a detailed picture of its binding mode and the key determinants for its inhibitory activity against soluble epoxide hydrolase (sEH).
Molecular Docking Simulations of this compound at the sEH Active Site
Molecular docking simulations have been instrumental in visualizing the interaction of this compound, also known as CIU, within the active site of the sEH enzyme. The X-ray crystal structure of the human sEH enzyme in complex with CIU (PDB accession code: 1VJ5) provides a foundational model for these computational studies. researchgate.netnih.govacs.orgmetabolomics.se
Docking studies consistently show that the urea moiety of CIU is crucial for its high-affinity binding. researchgate.net The carbonyl oxygen of the urea group acts as a hydrogen bond acceptor, forming two critical hydrogen bonds with the hydroxyl groups of tyrosine residues Tyr381 and Tyr465. nih.govacs.orgresearchgate.net These interactions anchor the inhibitor in the active site and are consistent with the proposed role of these tyrosine residues as proton donors during the catalytic hydrolysis of epoxides. researchgate.netnih.gov Additionally, the urea's NH groups can form interactions with the catalytic nucleophile, Asp333. ub.edu
The cyclohexyl and the 4-iodophenyl groups of CIU occupy hydrophobic pockets within the enzyme's binding site. ub.edu Interestingly, while CIU exhibits similar inhibitory potency against both human and murine sEH, it has been observed to bind in opposite orientations in the two enzymes, highlighting subtle structural differences in their active sites. ub.edu In human sEH, docking simulations reveal that the inhibitor's interactions are primarily with residues Asp335 and Tyr383.
Quantum Chemical Studies on Ligand-Enzyme Interactions
Quantum chemical studies, particularly using hybrid quantum mechanics/molecular mechanics (QM/MM) methods, have offered a more profound understanding of the electronic interactions between CIU and the sEH active site. These studies corroborate the importance of the hydrogen bonds between the urea's carbonyl group and the catalytic tyrosine residues, Tyr381 and Tyr465, as observed in docking simulations. researchgate.netnih.gov
QM/MM models have been employed to investigate the enzyme's catalytic mechanism and how inhibitors like CIU interfere with it. nih.gov These calculations help in understanding the charge distribution and the nature of the transition states during the enzymatic reaction. The interaction with CIU stabilizes the ground state of the enzyme, preventing it from proceeding with its catalytic function. The inclusion of dispersion effects in density functional theory (DFT) calculations has been shown to be important, lowering the alkylation step barrier by approximately 3 kcal/mol and resulting in a more stable alkyl-enzyme intermediate by about 5 kcal/mol. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Classification Models for sEH Inhibition
Quantitative Structure-Activity Relationship (QSAR) modeling has been a powerful approach to understand what structural features of urea-like compounds contribute to their inhibitory potency against sEH. These models mathematically correlate structural descriptors of a series of compounds with their biological activity.
A comprehensive study analyzed a large dataset of 348 urea-like compounds, including CIU, that inhibit both murine and human sEH. nih.gov The compounds in the dataset had IC₅₀ values ranging from the nanomolar to the micromolar scale. nih.gov For human sEH, a non-linear, five-descriptor quantitative model was developed which yielded a coefficient of determination (r²) of 0.66 for the training set. nih.gov For murine sEH, QSAR analysis produced a highly predictive model with an r² value of 0.955. ub.edu The disparity in the predictive power of the models for the two species further underscores the structural differences in their binding sites. ub.edu
These models utilize various calculated structural descriptors that encode topological, geometrical, electronic, and polar surface features to predict the inhibitory activity of novel or untested compounds, thereby guiding the design of more potent inhibitors. nih.gov
The following table summarizes the statistical results of a QSAR study on urea-like compounds for sEH inhibition.
| Enzyme | Model Type | Descriptors | r² (training set) | r² (cross-validation) | r² (prediction set) |
| Human sEH | Non-linear | 5 | 0.66 | 0.61 | 0.33 |
| Murine sEH | Not specified | Not specified | 0.955 | Not specified | Not specified |
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique used to correlate the 3D steric and electrostatic fields of a set of aligned molecules with their biological activity. For urea-based sEH inhibitors, CoMFA models have been developed to understand the structural requirements for potent inhibition. researchgate.netresearchgate.net
In these studies, a series of N,N'-disubstituted urea derivatives are aligned based on a common core structure. The CoMFA method then generates 3D contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. For example, a CoMFA model for a set of N,N′-disubstituted urea derivatives yielded a predictive r² (r²pred) of 0.602. researchgate.net The contour maps from such analyses guide medicinal chemists in designing new derivatives with enhanced potency by indicating where to add or remove substituents and what electronic properties those substituents should possess. nih.gov
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. This provides a more detailed picture of the ligand-receptor interaction requirements.
CoMSIA studies on urea-based sEH inhibitors have produced statistically robust models. researchgate.netresearchgate.net For a series of N,N′-disubstituted urea derivatives, a CoMSIA model showed a significant predictive ability with a predictive r² (r²pred) of 0.751, which was superior to the CoMFA model. researchgate.net The generated contour maps highlight the importance of hydrophobicity in the pockets that accommodate the inhibitor's non-polar groups and pinpoint the precise locations where hydrogen-bond donors and acceptors on the inhibitor can enhance binding affinity. mdpi.com These models have proven valuable in the rational design of novel sEH inhibitors with improved potency and selectivity. benthamdirect.com
The table below presents a comparison of statistical parameters from a 3D-QSAR study on sEH inhibitors.
| Method | r² | q² | r²pred |
| CoMFA | 0.983 | > 0.5 | 0.602 |
| CoMSIA | 0.987 | > 0.5 | 0.751 |
Enzymatic and Molecular Pharmacology of N Cyclohexyl N 4 Iodophenyl Urea
Soluble Epoxide Hydrolase (sEH) Inhibition Profile
In vitro Enzymatic Assays and Inhibition Kinetics (e.g., IC50 values)
The inhibitory potency of N-Cyclohexyl-N'-(4-iodophenyl)urea against soluble epoxide hydrolase (sEH) has been quantified through in vitro enzymatic assays, which determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50). These studies have demonstrated that CIU is a potent inhibitor of both human and murine sEH. nih.govscispace.com The IC50 values for CIU have been reported to be in the nanomolar range, highlighting its strong affinity for the enzyme. ebi.ac.ukebi.ac.uk For instance, the IC50 value for human sEH is approximately 0.12 µM, while for the murine enzyme, it is around 0.07 µM. nih.govscispace.com
| Enzyme Source | IC50 Value (µM) | Reference |
|---|---|---|
| Human sEH | 0.12 | nih.govscispace.com |
| Murine sEH | 0.07 | nih.govscispace.com |
Comparative Inhibitory Potency against Murine and Human sEH
While this compound inhibits both murine and human soluble epoxide hydrolase with high potency, there are notable differences in its binding orientation within the active sites of the two enzymes. nih.govscispace.com Despite having similar IC50 values, X-ray crystallography studies have revealed that CIU binds with opposite orientations in the active site tunnels of human and murine sEH. scispace.com In human sEH, the cyclohexyl group of CIU occupies a niche near tryptophan-334. nih.gov In contrast, in the murine enzyme, the cyclohexyl group binds in a pocket near phenylalanine-265. nih.gov This difference in binding mode, despite comparable inhibitory activity, underscores subtle structural variations between the human and murine sEH active sites. scispace.com
Mechanism of Action Studies (Preclinical Focus)
Identification of Soluble Epoxide Hydrolase as a Primary Molecular Target
Extensive research has firmly established soluble epoxide hydrolase (sEH) as the primary molecular target of this compound. ebi.ac.uknih.govrcsb.orgnih.gov The high inhibitory potency and the specific binding observed in structural studies confirm this direct interaction. scispace.comnih.gov The sEH enzyme is responsible for the hydrolysis of epoxides, including signaling molecules like epoxyeicosatrienoic acids (EETs), to their corresponding diols. nih.gov By inhibiting sEH, CIU prevents this degradation, thereby increasing the levels of beneficial EETs. medchemexpress.comacs.org
Proposed Transition-State Mimicry and Alkyl-Enzyme Intermediate Formation in sEH Catalysis
The mechanism of sEH inhibition by this compound is believed to involve mimicry of the transition state of the epoxide hydration reaction catalyzed by the enzyme. nih.govacs.org The urea (B33335) moiety of CIU is central to this mechanism. acs.org X-ray crystal structures of human sEH in complex with CIU show that the oxygen atom of the urea forms two strong hydrogen bonds with tyrosine residues (Tyr383 and Tyr466), while the urea hydrogens interact with an aspartate residue (Asp336). acs.org These interactions are thought to mimic the transition state during the opening of the epoxide ring of the natural substrate. acs.org
The catalytic mechanism of sEH involves a two-step process. First, a nucleophilic attack by an aspartate residue (Asp333) on an epoxide carbon leads to the formation of an alkyl-enzyme intermediate. nih.govnih.gov This is facilitated by proton donation from tyrosine residues (Tyr381 and/or Tyr465) to the epoxide oxygen. nih.govnih.govrcsb.org In the second step, a water molecule, activated by a histidine residue, hydrolyzes the alkyl-enzyme intermediate, releasing the diol product and regenerating the free enzyme. nih.gov CIU, by mimicking the transition state, effectively blocks the initial nucleophilic attack and the formation of the alkyl-enzyme intermediate, thus inhibiting the enzyme. nih.govacs.org
Modulation of Endogenous Epoxide Pathways (e.g., Epoxyeicosatrienoic Acids - EpFAs)
By inhibiting soluble epoxide hydrolase, this compound directly modulates endogenous epoxide pathways, most notably those involving epoxyeicosatrienoic acids (EETs), which are a class of epoxidized fatty acids (EpFAs). nih.govacs.org EETs are known to have various beneficial effects, including vasodilation and anti-inflammatory actions. nih.gov The sEH enzyme is the primary route for the metabolic inactivation of EETs, converting them to their less active diol forms, dihydroxyeicosatrienoic acids (DHETs). nih.gov Inhibition of sEH by CIU leads to an increase in the levels of EETs in tissues and circulation, thereby enhancing their protective effects. medchemexpress.comacs.org This modulation of the EET pathway is considered a key mechanism underlying the pharmacological effects of sEH inhibitors.
Structure-Activity Relationship (SAR) Studies for sEH Inhibition
Influence of Cyclohexyl and Iodophenyl Moieties on Inhibitory Potency
The two terminal groups of CIPU, the cyclohexyl and the 4-iodophenyl moieties, are critical for its potent inhibition of sEH. Research indicates that the nature of these substituents significantly influences the molecule's interaction with the enzyme's active site.
The cyclohexyl group, being non-planar and hydrophobic, is considered more effective for inhibition compared to a planar phenyl group. nih.gov This suggests that its three-dimensional structure and hydrophobicity allow for a better fit within the enzyme's binding pocket. Similarly, the 4-iodophenyl group contributes to the inhibitor's potency. The presence of a halogen, like iodine, on the phenyl ring enhances lipophilicity, which is a favorable characteristic for binding within the L-shaped hydrophobic pocket of the sEH active site. researchgate.net Interestingly, while CIPU demonstrates similar inhibitory potency against both human and murine sEH, its binding orientation within the active site can differ between the two species. nih.gov This highlights the subtle structural differences in the enzyme's active site across species.
Studies comparing various substitutions on the urea pharmacophore have consistently shown that having two relatively large and hydrophobic groups on either side of the urea function, as seen in CIPU, leads to strong inhibition. nih.gov The combination of the bulky, non-planar cyclohexyl group and the hydrophobic iodophenyl group appears to be an optimal arrangement for high-affinity binding and potent sEH inhibition.
| Compound | Substituent 1 | Substituent 2 | sEH IC₅₀ (human) | Key Finding |
|---|---|---|---|---|
| N,N'-Dicyclohexylurea (DCU) | Cyclohexyl | Cyclohexyl | Potent | Two non-planar, hydrophobic groups enhance potency. nih.gov |
| This compound (CIPU) | Cyclohexyl | 4-Iodophenyl | 0.12 µM nih.gov | Combination of a non-planar group and a large, hydrophobic aryl group is highly effective. nih.gov |
| N,N'-Diphenylurea | Phenyl | Phenyl | Less Potent than DCU | Planar aryl groups are less effective than non-planar cyclohexyl groups. nih.gov |
Impact of Urea Linker Modifications on Binding Affinity and Efficacy
The central urea linker (-NH-CO-NH-) in CIPU is not merely a spacer but a critical pharmacophore that actively participates in binding to the sEH active site. acs.org Its structure and the presence of hydrogen bond donors are fundamental to the inhibitor's mechanism.
The urea moiety is believed to mimic the transition state of the epoxide ring-opening reaction catalyzed by sEH. acs.org X-ray crystallography studies have revealed that the carbonyl oxygen of the urea forms crucial hydrogen bonds with the hydroxyl groups of two tyrosine residues, Tyr381 and Tyr465, within the catalytic site. researchgate.netacs.org These tyrosines are thought to act as proton donors during catalysis. acs.orgacs.org Furthermore, the NH groups of the urea linker are positioned to interact with the catalytic nucleophile, Asp333, mimicking the substrate's interaction with this key residue. researchgate.netacs.org
Modifications to the urea linker have demonstrated its importance. SAR studies show that having a 1,3-disubstituted urea, like CIPU, is significantly more potent than other substitution patterns. nih.gov It is also crucial that at least one hydrogen atom remains on one of the urea nitrogens, as this is necessary for the hydrogen bonding interactions that anchor the inhibitor in the active site. nih.gov
| Modification | Effect on Inhibition | Reason |
|---|---|---|
| 1,3-disubstitution (e.g., CIPU) | Enhances potency | Optimal positioning of hydrophobic groups in the active site. nih.gov |
| Removal of both urea NH hydrogens (tetrasubstitution) | Reduces or abolishes potency | Loss of essential hydrogen bond donation to the catalytic residue Asp333. nih.govacs.org |
| Replacement of urea with other linkers | Variable, often reduced potency | The specific geometry and hydrogen bonding capability of the urea group is key for mimicking the transition state. nih.gov |
Identification of Pharmacophoric Requirements for Potent sEH Inhibition
Based on extensive SAR studies of CIPU and related compounds, a clear pharmacophore model for potent sEH inhibition has emerged. This model consists of several key features that are essential for high-affinity binding.
The primary pharmacophoric element is a central hydrogen bond acceptor, typically the carbonyl oxygen of a urea or amide group. acs.org This group forms strong hydrogen bonds with the catalytic tyrosine residues (Tyr381/383 and Tyr465/466) at the bottleneck of the L-shaped active site. acs.orgnih.gov This interaction is complemented by hydrogen bond donation from the urea NH groups to the catalytic aspartate residue (Asp333/335). acs.orgnih.gov
Flanking this central linker are two lipophilic or hydrophobic moieties that occupy two distinct pockets within the enzyme. nih.gov These pendant groups stabilize the inhibitor's binding primarily through hydrophobic and van der Waals interactions rather than polar contacts. acs.org One side of the active site accommodates a hydrophobic group, such as CIPU's cyclohexyl ring, while the other side has a larger pocket that can be filled by groups like the iodophenyl moiety. nih.govresearchgate.net The combination of a central hydrogen-bonding unit with appropriately sized and positioned hydrophobic groups constitutes the essential pharmacophoric requirements for potent sEH inhibition.
Preclinical Pharmacodynamic Effects in Disease Models
The inhibition of sEH by this compound and other potent inhibitors leads to significant physiological effects by altering the balance of endogenous lipid signaling molecules. By preventing the degradation of epoxyeicosatrienoic acids (EETs), these inhibitors modulate key biological pathways involved in inflammation and pain.
Modulation of Inflammatory Response Pathways (via sEH inhibition)
Soluble epoxide hydrolase plays a critical role in the metabolism of arachidonic acid. Specifically, it converts anti-inflammatory EETs into their corresponding dihydroxyeicosatrienoic acids (DHETs), which are generally less biologically active. nih.gov Inhibition of sEH by compounds like CIPU effectively increases the bioavailability of EETs.
Elevated EET levels have been shown to exert potent anti-inflammatory effects. nih.govescholarship.org Preclinical studies in various animal models demonstrate that sEH inhibitors can attenuate inflammatory responses. For instance, in models of lipopolysaccharide (LPS)-induced acute lung injury, sEH inhibition has been shown to alleviate pulmonary damage, suppress the activation of inflammatory cells like macrophages, and reduce the production of pro-inflammatory cytokines. acs.orgnih.govmdpi.com By stabilizing EETs, sEH inhibitors help to resolve inflammation, making them a promising therapeutic strategy for a range of inflammatory diseases. nih.govnih.gov
Effects on Nociceptive Signaling Pathways (via sEH inhibition)
In addition to their anti-inflammatory properties, EETs are also involved in the modulation of pain signaling. The inhibition of sEH has emerged as a potential strategy for managing pain, particularly inflammatory and neuropathic pain. mdpi.com
By increasing the endogenous levels of EETs, sEH inhibitors can produce significant anti-nociceptive effects. escholarship.org Preclinical studies in pain models have shown that administration of sEH inhibitors can alleviate pain behaviors. nih.gov For example, in a model of inflammatory pain, a dual inhibitor targeting both COX-2 and sEH demonstrated superior anti-allodynic activity compared to inhibitors of either enzyme alone, suggesting a synergistic effect. nih.govgoogleapis.com This indicates that stabilizing EETs through sEH inhibition can effectively dampen pain signaling pathways, offering a potential non-opioid analgesic approach. acs.org
Preclinical Pharmacokinetic Evaluation Adme of N Cyclohexyl N 4 Iodophenyl Urea
In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization
In vitro ADME studies are foundational to understanding the pharmacokinetic profile of a compound. These studies utilize cellular and subcellular systems to predict the compound's behavior in vivo.
Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. The liver is the primary site of drug metabolism, and in vitro models such as liver microsomes and hepatocytes are employed to assess a compound's susceptibility to metabolic enzymes.
Microsomes are subcellular fractions containing phase I cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. Hepatocytes, being intact liver cells, contain both phase I and phase II metabolizing enzymes, offering a more comprehensive picture of metabolic pathways.
The metabolic stability of a compound like N-Cyclohexyl-N'-(4-iodophenyl)urea would be determined by incubating it with liver microsomes or hepatocytes from various species, including humans, to identify potential inter-species differences in metabolism. The rate of disappearance of the parent compound over time is measured to calculate parameters such as intrinsic clearance (CLint) and half-life (t½).
Table 1: Representative Data for Metabolic Stability Assessment
| Test System | Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |
| Liver Microsomes | Human | Data Not Available | Data Not Available |
| Liver Microsomes | Rat | Data Not Available | Data Not Available |
| Hepatocytes | Human | Data Not Available | Data Not Available |
| Hepatocytes | Rat | Data Not Available | Data Not Available |
Note: Specific experimental data for this compound is not available in the public domain.
The extent to which a drug binds to plasma proteins, primarily albumin, significantly influences its distribution and availability to target tissues. Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.
Plasma protein binding is typically assessed using techniques like equilibrium dialysis, ultrafiltration, or ultracentrifugation. These methods separate the protein-bound drug from the unbound fraction, allowing for the determination of the percentage of binding. High plasma protein binding can affect a drug's pharmacokinetic and pharmacodynamic properties.
Table 2: Representative Data for Plasma Protein Binding
| Species | Plasma Protein Binding (%) |
| Human | Data Not Available |
| Rat | Data Not Available |
| Mouse | Data Not Available |
Note: Specific experimental data for this compound is not available in the public domain.
In vivo Pharmacokinetic Profiles in Preclinical Animal Models
Following in vitro characterization, in vivo studies in animal models are conducted to understand the compound's behavior in a whole organism.
Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is a critical parameter for determining the appropriate route of administration. Tissue distribution studies reveal how a drug is distributed among various tissues and organs, providing insights into its potential sites of action and toxicity.
To assess bioavailability and tissue distribution, this compound would be administered to animal models, such as rats or mice, via different routes (e.g., intravenous and oral). Blood and tissue samples would be collected at various time points and analyzed to determine the drug concentration.
Understanding how a drug is eliminated from the body is crucial for determining dosing intervals and assessing the potential for drug-drug interactions. The primary routes of elimination are renal (urine) and hepatic (feces). The elimination half-life is the time required for the concentration of the drug in the body to be reduced by half.
Elimination studies involve analyzing urine and feces collected from test animals over a period of time after drug administration to identify the major routes of excretion and any metabolites. The elimination half-life is calculated from the plasma concentration-time profile.
Table 3: Representative In vivo Pharmacokinetic Parameters
| Animal Model | Bioavailability (%) | Volume of Distribution (Vd) (L/kg) | Elimination Half-Life (t½) (h) |
| Rat | Data Not Available | Data Not Available | Data Not Available |
| Mouse | Data Not Available | Data Not Available | Data Not Available |
Note: Specific experimental data for this compound is not available in the public domain.
Advanced Research Applications and Future Perspectives
Development of N-Cyclohexyl-N'-(4-iodophenyl)urea as a Chemical Probe for Soluble Epoxide Hydrolase Studies
This compound, often abbreviated as CIU, has been instrumental as a chemical probe for investigating the structure and function of soluble epoxide hydrolase (sEH). nih.govebi.ac.uk sEH is a key enzyme in the metabolism of epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), converting them into their corresponding, and often less biologically active, diols. nih.govmdpi.com By inhibiting this enzyme, CIU helps to stabilize the levels of beneficial EETs, which play roles in regulating inflammation and blood pressure. nih.gov
CIU is recognized as a potent, selective, and competitive tight-binding inhibitor of both murine and human sEH. nih.gov Its effectiveness and specific binding properties made it an ideal candidate for structural biology studies. A pivotal moment in sEH research was the determination of the X-ray crystal structure of human soluble epoxide hydrolase in a complex with CIU (PDB entry: 1VJ5). nih.govrcsb.orgwwpdb.org This structural elucidation provided unprecedented insight into the enzyme's active site. nih.gov
The crystal structure revealed that the urea (B33335) moiety of CIU is crucial for its inhibitory action, as it mimics the transition state of the epoxide ring-opening reaction catalyzed by the enzyme. nih.gov Key interactions were identified within the hydrolase catalytic pocket: the carbonyl oxygen of the urea forms two strong hydrogen bonds with the tyrosine residues Tyr-381 and Tyr-465. nih.govnih.govacs.org Additionally, the NH groups of the urea act as hydrogen bond donors to the catalytic nucleophile, Asp-333. nih.govscispace.com These residues are critical for the catalytic mechanism, with the tyrosines acting as proton donors to activate the epoxide substrate for nucleophilic attack by Asp-333. nih.govacs.orgrcsb.org The clear positioning of CIU's electron-rich iodophenyl group within the active site allowed for an unambiguous determination of the inhibitor's orientation, further solidifying the understanding of the enzyme-inhibitor interaction. scispace.com This detailed structural information has been fundamental for the rational design of subsequent generations of sEH inhibitors.
Exploration of this compound as a Scaffold for Novel Therapeutic Agents (e.g., anti-inflammatory, analgesic)
The structural framework of this compound has served as a foundational scaffold for the discovery and development of new therapeutic agents. The 1,3-disubstituted urea pharmacophore present in CIU is a well-established motif for potent sEH inhibition. nih.govbohrium.com Researchers have systematically modified this scaffold to improve potency, selectivity, and pharmacokinetic properties, aiming to create viable drug candidates for a range of diseases. nih.gov
Inhibition of sEH is a promising therapeutic strategy for conditions involving inflammation and pain. nih.govresearchgate.net By preventing the degradation of EETs, sEH inhibitors can enhance the natural anti-inflammatory and analgesic effects of these lipid mediators. mdpi.com The development of sEH inhibitors is thus a major area of research for treating inflammatory diseases, hypertension, and neuropathic pain. nih.govresearchgate.net
Starting from early urea-based inhibitors like CIU and N,N′-dicyclohexylurea (DCU), structure-activity relationship (SAR) studies have guided the evolution of new compounds. nih.govnih.gov Modifications have included introducing lipophilic groups like adamantyl or biphenyl (B1667301) to enhance hydrophobic interactions within the enzyme's active site, or adding polar functional groups to improve aqueous solubility and metabolic stability. nih.govnih.gov This has led to the development of highly potent inhibitors with IC₅₀ values in the low nanomolar and even picomolar range. acs.org The exploration of this urea scaffold continues to yield novel compounds with potential applications in treating cardiovascular, central nervous system, and metabolic diseases. nih.govmdpi.com
| Compound Name | Target Enzyme | IC₅₀ (nM) | Key Structural Features |
| This compound (CIU) | Human sEH | 120 | 1,3-disubstituted urea with cyclohexyl and iodophenyl groups. acs.org |
| N,N′-dicyclohexylurea (DCU) | Murine sEH | 25 | Symmetrical 1,3-disubstituted urea with two cyclohexyl groups. nih.gov |
| 12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA) | Human sEH | ~20 | Urea with an adamantyl group and a long alkyl chain with a carboxylic acid to improve solubility. nih.govmdpi.com |
| trans-4-[4-(3-Adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB) | Human sEH | 1.3 | Adamantyl-urea with a cyclohexyl linker and a benzoic acid group, showing high potency and good pharmacokinetic properties. nih.gov |
Integration of Omics Technologies for Comprehensive Biological Profiling in sEH Research
The study of sEH and its inhibitors like this compound has been significantly enhanced by the integration of "omics" technologies, including metabolomics, lipidomics, and proteomics. These platforms allow for a comprehensive, system-wide analysis of the biological effects of sEH inhibition, moving beyond a single target to understand broader physiological impacts.
Metabolomics and lipidomics, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), have become essential tools for profiling the downstream effects of sEH inhibitors. pnas.orgnih.gov These approaches enable researchers to precisely quantify the changes in the lipid profile of tissues and biological fluids following inhibitor administration. iiarjournals.org Studies have successfully used lipidomics to demonstrate that sEH inhibition leads to a significant decrease in the concentration of various fatty acid diols (e.g., DHETs) while simultaneously stabilizing or increasing the levels of their parent epoxides (e.g., EETs). pnas.orgnih.govnih.gov This provides direct evidence of the inhibitor's efficacy at a metabolic level and helps correlate target engagement with physiological outcomes, such as the attenuation of colonic inflammation. pnas.orgnih.gov
Chemical proteomics has also emerged as a powerful technique in sEH research. It can be used to identify the protein targets of bioactive compounds. In one instance, chemical proteomics was employed to identify sEH as the specific molecular target of an antiangiogenic compound, thereby validating sEH as a target for treating ocular neovascularization. nih.gov Proteomics can also be used to assess how sEH expression levels change in different disease states or in response to various stimuli, providing further rationale for therapeutic targeting. researchgate.net Furthermore, target engagement can be confirmed in cells using methods like the cellular thermal shift assay (CETSA), which measures the change in thermal stability of a protein upon ligand binding. acs.org
Emerging Research Directions in Soluble Epoxide Hydrolase Inhibition and Urea Chemistry
The field of soluble epoxide hydrolase inhibition is continually evolving, with several exciting research directions aimed at producing more effective and safer therapeutics. While initial research focused heavily on urea-based compounds, recent efforts have expanded to include non-urea scaffolds and the development of dual-target inhibitors. tandfonline.comescholarship.org
A major trend is the rational design of inhibitors with enhanced potency and optimized physicochemical properties to improve their drug-like characteristics, such as solubility and oral bioavailability. bohrium.com This has led to the discovery of inhibitors with picomolar efficacy. acs.org The exploration of novel chemical scaffolds, such as sulfonyl ureas and benzohomoadamantane derivatives, represents a move to find new chemical entities with potentially superior properties or different intellectual property landscapes. mdpi.comtandfonline.com
Another significant area of advancement is the development of multitarget or polypharmacology agents. escholarship.org This strategy involves designing single molecules that can modulate sEH and another disease-relevant target simultaneously, such as cyclooxygenase-2 (COX-2) or fatty acid amide hydrolase (FAAH). mdpi.comescholarship.org The goal is to achieve synergistic therapeutic effects, which could lead to greater efficacy at lower doses and potentially reduce side effects. acs.orgescholarship.org For example, dual sEH/COX-2 inhibitors are being explored to combat inflammation through two distinct but related pathways of the arachidonic acid cascade. nih.gov As researchers continue to innovate in urea and medicinal chemistry, the development of next-generation sEH inhibitors holds great promise for treating a wide array of human diseases. nih.govtandfonline.com
Q & A
Q. Basic
- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., C=O bond ≈1.23 Å, N-H distances ≈0.86 Å) .
- NMR spectroscopy : H NMR (δ 7.4–7.6 ppm for aromatic protons, δ 1.2–1.8 ppm for cyclohexyl) confirms regiochemistry.
- FT-IR : Urea carbonyl stretch ≈1640–1680 cm .
How can Förster resonance energy transfer (FRET) assays be designed to study the interaction between this compound and target enzymes like hsEH?
Q. Advanced
- Donor selection : Intrinsic tryptophan residues (hsEH Trp336/339/343) serve as donors (excitation 280 nm, emission 330–380 nm).
- Acceptor design : Synthesize a fluorescent analog with a compatible acceptor (e.g., BODIPY or Cy5) attached to the inhibitor.
- Competitive displacement : Measure FRET signal attenuation upon adding unlabeled inhibitor to calculate . Ensure buffer conditions (50 mM bicine, pH 8.3) stabilize the enzyme-inhibitor complex .
What are the key safety considerations when handling this compound in laboratory settings?
Q. Basic
- Toxicity : Oral LD (rat) >300 mg/kg (Category 4); handle with gloves and goggles to avoid skin/eye irritation (H315/H319) .
- Ventilation : Use fume hoods to prevent inhalation of dust (H335).
- Waste disposal : Incinerate in a licensed facility to avoid iodine release.
What strategies can resolve discrepancies in biological activity data when using this compound across different assay systems?
Q. Advanced
- Control variables : Standardize solvent (e.g., DMSO concentration <1%), temperature (25°C vs. 37°C), and enzyme lot.
- Orthogonal assays : Compare FRET-based with ITC (isothermal titration calorimetry) or SPR (surface plasmon resonance).
- Data normalization : Use internal standards (e.g., known hsEH inhibitors) to calibrate activity .
How can the solubility and stability of this compound be assessed in various solvents under experimental conditions?
Q. Basic
- Solubility screening : Use the shake-flask method in PBS, DMSO, ethanol, and acetonitrile. UV-Vis (λ~270 nm) quantifies saturation.
- Stability tests : Incubate at 4°C, 25°C, and 37°C; monitor degradation via HPLC (C18 column, 70:30 acetonitrile/water) .
What computational modeling approaches predict the binding mode of this compound with hsEH, and how can these be validated?
Q. Advanced
- Docking : Use AutoDock Vina with hsEH’s crystal structure (PDB: 3I17) to simulate binding poses.
- MD simulations : Run 100-ns trajectories to assess complex stability (RMSD <2.0 Å).
- Validation : Compare predicted H-bonding and hydrophobic contacts with mutagenesis data (e.g., Trp336Ala reduces binding 10-fold) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
